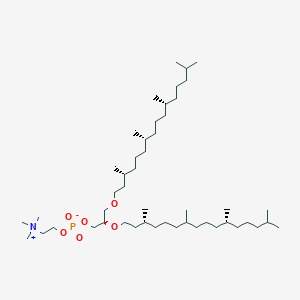
2,3-Di-O-phytanyl-sn-glycero-1-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is widely used in the formation of stable lipid bilayers, which are essential for various biochemical and biophysical studies . This compound is particularly notable for its stability and low permeability to ions and water, making it an excellent model for studying membrane properties and interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dphpc is synthesized through the esterification of diphytanoyl fatty acids with glycerol and phosphocholine . The reaction typically involves the following steps:
Esterification: Diphytanoyl fatty acids are reacted with glycerol in the presence of a catalyst to form diphytanoyl glycerol.
Phosphorylation: The diphytanoyl glycerol is then phosphorylated with phosphocholine under controlled conditions to yield 2,3-Dphpc.
Industrial Production Methods
Industrial production of 2,3-Dphpc follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of diphytanoyl fatty acids and glycerol are esterified in industrial reactors.
Purification: The resulting diphytanoyl glycerol is purified through distillation or chromatography.
Phosphorylation: The purified diphytanoyl glycerol is phosphorylated with phosphocholine in large-scale reactors.
Final Purification: The final product, 2,3-Dphpc, is purified and crystallized to achieve high purity.
Analyse Des Réactions Chimiques
2,3-Dphpc undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert oxidized forms back to their original state.
Substitution: It can undergo substitution reactions where the phosphocholine head group is replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,3-Dphpc has a wide range of scientific research applications:
Chemistry: It is used to study the properties of lipid bilayers and membrane dynamics.
Biology: It serves as a model for biological membranes, aiding in the study of membrane proteins and interactions.
Medicine: It is used in drug delivery systems, particularly in the formation of liposomes for targeted drug delivery.
Industry: It is employed in the development of
Propriétés
Numéro CAS |
103067-81-8 |
|---|---|
Formule moléculaire |
C48H100NO6P |
Poids moléculaire |
818.3 g/mol |
Nom IUPAC |
[(2S)-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]-2-[(3R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H100NO6P/c1-40(2)20-14-22-42(5)24-16-26-44(7)28-18-30-46(9)32-35-52-38-48(39-55-56(50,51)54-37-34-49(11,12)13)53-36-33-47(10)31-19-29-45(8)27-17-25-43(6)23-15-21-41(3)4/h40-48H,14-39H2,1-13H3/t42-,43-,44-,45?,46-,47-,48+/m1/s1 |
Clé InChI |
NMRGXROOSPKRTL-ZUIQINDNSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
SMILES isomérique |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC[C@H](C)CCCC(C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-di-O-phytanyl-sn-glycero-1-phosphocholine 2,3-di-O-phytanylphosphatidylcholine 2,3-DPhPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















